Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
CAS No.:
Cat. No.: VC15973283
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO4 |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3 |
| Standard InChI Key | LVCNFVWYRLQKKX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=NC=C(C=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | 1.25 g/cm³ (estimated) | Calculated |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DCM, THF) |
Synthesis and Reactivity
Synthetic Routes
The synthesis of methyl 6-(2-methoxy-2-oxoethyl)nicotinate typically involves multi-step functionalization of nicotinic acid derivatives. Key methods include:
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Esterification and Alkylation:
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Microwave-Assisted Reactions:
Reactivity Profile
The compound’s reactivity is governed by its ester and ketone functional groups:
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Hydrolysis: The methyl ester undergoes saponification to yield carboxylic acids under basic conditions.
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Nucleophilic Substitution: The 2-oxoethyl group participates in alkylation or condensation reactions.
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Reduction: The ketone can be reduced to a secondary alcohol using agents like NaBH₄.
Applications and Biological Relevance
Pharmaceutical Intermediates
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate serves as a precursor for bioactive molecules:
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Anti-Inflammatory Agents: Structural analogs have shown inhibition of cyclooxygenase-2 (COX-2).
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Antioxidants: The pyridine core and electron-withdrawing groups may scavenge free radicals.
Organic Synthesis
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Building Block: Used in the synthesis of fused pyridones and heterocyclic compounds .
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Ligand Design: The ester and ketone moieties coordinate transition metals in catalytic systems .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion |
| H315 (Causes skin irritation) | Use protective gloves |
| H319 (Causes eye irritation) | Wear eye protection |
| H335 (May cause respiratory irritation) | Use in ventilated areas |
Comparative Analysis with Analogous Compounds
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